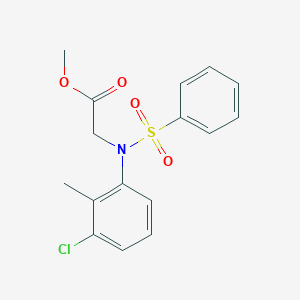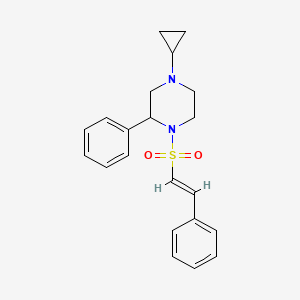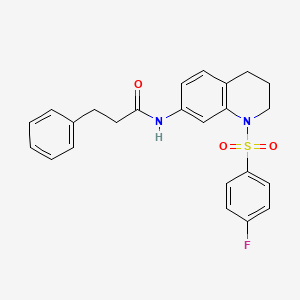
N-(1-((4-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-3-phenylpropanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “N-(1-((4-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-3-phenylpropanamide” is a complex organic molecule. It contains a tetrahydroquinoline group, a sulfonyl group attached to a fluorophenyl group, and a phenylpropanamide group .
Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the sulfonyl and amide groups, which are common functional groups in organic chemistry. Sulfonyl groups, for instance, have been involved in various chemical reactions, including direct fluorosulfonylation .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Properties such as solubility, melting point, boiling point, and reactivity could be predicted based on the functional groups present in the molecule .Applications De Recherche Scientifique
Organic Synthesis
This compound can serve as a precursor in the synthesis of complex organic molecules. Its sulfonyl fluoride group is particularly reactive, making it a valuable building block in the construction of various organic structures. The presence of the fluorine atom adds to the molecule’s stability and reactivity, allowing for selective reactions in multi-step synthetic processes .
Drug Discovery
The structural complexity and functional diversity of this compound make it a candidate for drug discovery programs. Its ability to interact with various biological targets can be harnessed to develop new medications, especially in the realm of neuroactive drugs, due to the presence of the tetrahydroquinoline moiety, which is often found in compounds with central nervous system activity .
Chemical Biology
In chemical biology, this compound could be used as a chemical probe to study biological systems. The sulfonyl group can act as a mimic for phosphate groups, thereby interfering with or modulating the activity of enzymes that process phosphates, such as kinases .
Materials Science
The compound’s robust structure, imparted by the sulfonyl and phenyl groups, makes it suitable for the development of new materials. It could be used in the creation of polymers with specific properties, such as increased resistance to degradation or improved thermal stability .
Photocatalysis
The compound’s potential in photocatalytic applications lies in its ability to participate in light-mediated chemical reactions. It could be used to generate reactive intermediates that can further react to form valuable chemical products, particularly in the synthesis of aromatic keto sulfonyl fluorides .
Click Chemistry
Sulfonyl fluorides, such as the one present in this compound, are known for their utility in click chemistry applications. They can rapidly and selectively form covalent bonds with other molecules under mild conditions, which is useful for bioconjugation and the development of diagnostic tools .
Catalysis
The compound could act as a ligand for metal catalysts, influencing the reactivity and selectivity of metal-catalyzed reactions. This is particularly relevant in asymmetric synthesis, where the chirality of the tetrahydroquinoline moiety could induce enantioselectivity .
Environmental Chemistry
In environmental chemistry, this compound could be investigated for its ability to bind to pollutants or to act as a sensor for the detection of harmful substances. Its strong affinity for certain metals and organic contaminants could be exploited in remediation efforts .
Orientations Futures
Propriétés
IUPAC Name |
N-[1-(4-fluorophenyl)sulfonyl-3,4-dihydro-2H-quinolin-7-yl]-3-phenylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23FN2O3S/c25-20-10-13-22(14-11-20)31(29,30)27-16-4-7-19-9-12-21(17-23(19)27)26-24(28)15-8-18-5-2-1-3-6-18/h1-3,5-6,9-14,17H,4,7-8,15-16H2,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWCNSIFMADGHDU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=C(C=C2)NC(=O)CCC3=CC=CC=C3)N(C1)S(=O)(=O)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-((4-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-3-phenylpropanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-phenyl-1H-indole-2,3-dione 3-[N-(2,5-dichlorophenyl)hydrazone]](/img/structure/B2973488.png)
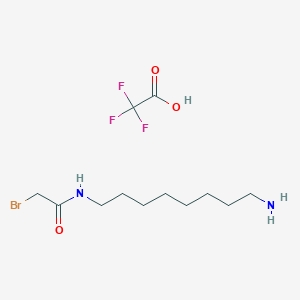
![Tert-butyl 6-[(but-2-ynoylamino)methyl]-2-oxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B2973491.png)
![{2-[(2-chlorobenzyl)oxy]phenyl}[1-(4-methylphenyl)-1H-pyrazol-4-yl]methanone](/img/structure/B2973492.png)
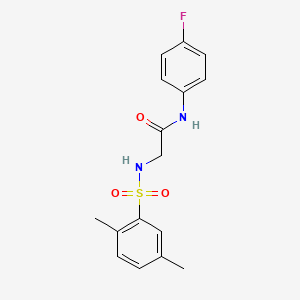
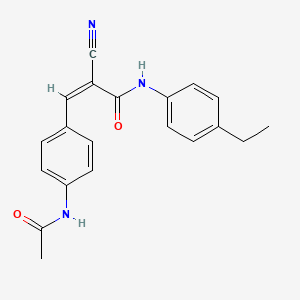

![2-Chloro-N-[(3-fluorophenyl)-pyridin-2-ylmethyl]propanamide](/img/structure/B2973499.png)
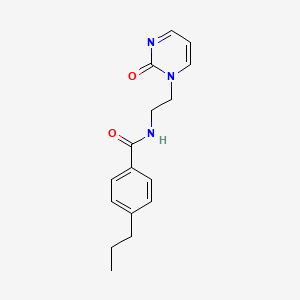
![(Z)-2-(5-bromo-2-oxoindolin-3-ylidene)-7-methyl-3-oxo-5-(thiophen-2-yl)-N-(o-tolyl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2973504.png)
![(Z)-N-(3-ethyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2973505.png)
![4-[(1Z)-3-(naphthalen-2-yl)-3-oxoprop-1-en-1-yl]phenyl methanesulfonate](/img/structure/B2973508.png)
